1-(Cyclopropylmethyl)-3-methylpiperazine is classified as a heterocyclic organic compound, specifically a piperazine derivative. Piperazines are six-membered rings containing two nitrogen atoms at opposite positions, making them significant in pharmaceutical chemistry for their biological activity. The compound is often synthesized as an intermediate in the production of various pharmaceuticals, including potential antitumor agents and other therapeutic agents.
The synthesis of 1-(cyclopropylmethyl)-3-methylpiperazine can be achieved through several methods, with one prominent approach involving the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride. The detailed steps include:
This method emphasizes controlling temperature and molar ratios to optimize yield and purity, typically achieving satisfactory results when conditions are carefully monitored .
The molecular structure of 1-(cyclopropylmethyl)-3-methylpiperazine can be described as follows:
The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is crucial for its pharmacological activity.
1-(Cyclopropylmethyl)-3-methylpiperazine can participate in various chemical reactions typical for piperazine derivatives, including:
These reactions are essential for modifying the compound's properties to enhance efficacy or reduce side effects in therapeutic applications .
The mechanism of action for 1-(cyclopropylmethyl)-3-methylpiperazine largely depends on its interactions with biological targets. As a piperazine derivative, it may act as a receptor ligand or enzyme inhibitor:
Quantitative structure-activity relationship studies suggest that modifications to the cyclopropylmethyl group can significantly affect binding affinity and selectivity .
The physical and chemical properties of 1-(cyclopropylmethyl)-3-methylpiperazine are critical for understanding its behavior in biological systems:
These properties influence the compound's formulation into drug delivery systems .
1-(Cyclopropylmethyl)-3-methylpiperazine has several scientific applications:
1-(Cyclopropylmethyl)-3-methylpiperazine (CMP, C₉H₁₈N₂, MW 154.26 g/mol) is a nitrogen-containing heterocycle characterized by a piperazine core substituted with a methyl group at the 3-position and a cyclopropylmethyl moiety at the 1-position. Its structural features, including the strained cyclopropane ring and the stereochemically flexible piperazine, make it a versatile intermediate in pharmaceutical synthesis. The cyclopropyl group enhances metabolic stability and influences lipophilicity, while the methyl substituent introduces stereochemical complexity relevant to biological activity modulation [2] [9].
Table 1: Key Identifiers of 1-(Cyclopropylmethyl)-3-methylpiperazine
Property | Value |
---|---|
CAS Registry Number | 82919-92-4 |
IUPAC Name | 1-(Cyclopropylmethyl)-3-methylpiperazine |
Molecular Formula | C₉H₁₈N₂ |
Molecular Weight | 154.26 g/mol |
SMILES | CC1CN(CC2CC2)CCN1 |
InChI Key | IWRIBHLFZPQASA-UHFFFAOYSA-N |
The most direct route to CMP involves reacting monosubstituted piperazine precursors (e.g., 2-methylpiperazine) with cyclopropylmethyl bromide under basic conditions. This SN₂ reaction typically employs potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at 60–80°C for 8–24 hours. Key challenges include regioselectivity (due to the two nonequivalent piperazine nitrogens) and over-alkylation. Excess piperazine (1.5–3.0 equivalents) mitigates bis-alkylation but necessitates rigorous purification via distillation or crystallization to isolate the target monoalkylated product in moderate yields (40–65%) [1] [3] [5].
To address selectivity issues, protecting groups like tert-butoxycarbonyl (Boc) are employed. N-Boc-2-methylpiperazine undergoes selective alkylation at the less hindered nitrogen, followed by acidic deprotection (e.g., HCl in dioxane). This approach improves regiocontrol, yielding CMP in >70% purity after workup. Alternatives include tosyl (Ts) groups, removable via hydrolysis, but Boc remains preferred due to milder deprotection conditions [5] [6].
Table 2: Alkylation Routes to Synthesize CMP and Derivatives
Piperazine Precursor | Alkylating Agent | Base/Solvent | Conditions | Yield (%) |
---|---|---|---|---|
2-Methylpiperazine | Cyclopropylmethyl bromide | K₂CO₃ / CH₃CN | 80°C, 12 h | 40–55 |
N-Boc-2-methylpiperazine | Cyclopropylmethyl bromide | Et₃N / DMF | 60°C, 8 h | 65–75 |
N-Boc-piperazine | 1-Bromo-2-methylpropane | Na₂CO₃ / DMSO | 70°C, 10 h | 60* |
*Derivative example illustrating methodology versatility [1] [5].
An alternative synthesis involves reductive amination between 2-methylpiperazine and cyclopropanecarbaldehyde. The imine intermediate is reduced in situ using sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., Pd/C, H₂). This method benefits from milder conditions (0–25°C, 1–5 hours) and higher functional group tolerance. Yields range from 50–85%, influenced by steric effects and reducing agent selection. For example, NaBH₃CN in methanol at pH 7 (acetic acid buffer) provides 80% yield of CMP with minimal byproducts [5] [9].
The 3-methyl group in CMP introduces a chiral center, enabling enantioselective routes to (R)- and (S)-isomers. Key strategies include:
Table 3: Stereoselective Approaches to 3-Methyl-CMP Isomers
Method | Starting Material | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool | (S)-2-Methylpiperazine | Cyclopropylmethyl bromide | >99 | 70–80 |
Asymmetric Hydrogenation | 3-Methylenepiperazine | (R)-BINAP-RuCl₂ | 92 | 85 |
Diastereomeric Resolution | rac-3-Methyl-CMP | L-DBTA* | >99 | 45 |
*L-DBTA = Dibenzoyl-L-tartaric acid [6] [9].
CMP derivatives are accessed via late-stage modifications:
CMP serves as a critical building block in oncology and virology therapeutics:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7